Lipophilicity Shift: Methyl 6-(phenoxymethyl)nicotinate Exhibits a >1.4 Log Unit Higher LogP Compared with Methyl Nicotinate
Methyl 6-(phenoxymethyl)nicotinate has a computed XLogP3-AA of 2.2 [1], while methyl nicotinate—the simplest ester analog lacking a 6-substituent—has a measured/computed LogP ranging from 0.68 to 0.87 . This difference of at least 1.33 log units (and up to 1.55 depending on the measurement method) places the target compound in a substantially more lipophilic chemical space, with predicted effects on membrane partitioning, passive permeability, and metabolic clearance pathways. Note: This is a cross-study comparison; LogP values were determined by different methods (XLogP3 computed vs. experimental shake-flask or HPLC-derived).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (PubChem computed, 2025 release) |
| Comparator Or Baseline | Methyl nicotinate: LogP = 0.68–0.87 (multiple sources: BOC Sciences, Sielc, ChemicalBook, ALOGPS) |
| Quantified Difference | ΔLogP = +1.33 to +1.55 (target more lipophilic) |
| Conditions | Computed (PubChem XLogP3) vs. experimental/HPLC-derived values at 25 °C |
Why This Matters
For cell-based assays, in vivo PK studies, or any application involving membrane transit, the higher LogP of the 6-phenoxymethyl derivative means that simply replacing it with methyl nicotinate would substantially alter compound distribution and potency readouts.
- [1] PubChem. Methyl 6-(phenoxymethyl)nicotinate. Computed XLogP3-AA = 2.2. Property table, CID 54674386. View Source
